molecular formula C10H13BrN2O3S B2744163 3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903657-60-2

3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2744163
CAS RN: 1903657-60-2
M. Wt: 321.19
InChI Key: LTSLGOVMIYUSJE-UHFFFAOYSA-N
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Description

“3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic compound. Unfortunately, there is limited information available on this specific compound .

Scientific Research Applications

Synthesis and Chemical Reactions

Intermediate in Insecticide Development : Compounds similar to 3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, have been utilized as intermediates in the synthesis of new insecticides. The method involves several steps including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, highlighting the potential of such compounds in agricultural research and development Niu Wen-bo, 2011.

Sulfonamide-Based Syntheses : The synthesis of sulfonamides based on pyrrolo[3,4-c]pyridines demonstrates the relevance of similar structures in creating compounds with potential biological activities. These syntheses involve regioselective reductions and condensations, indicating the versatility of pyridine derivatives in medicinal chemistry and drug design M. Ikaunieks, F. Björkling, E. Loža, 2015.

Biological and Pharmacological Research

Antibacterial Activities : Derivatives of pyrrolidinylpyridine, such as 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been utilized as substrates in synthesizing cyanopyridine derivatives, showing significant antibacterial activity against various bacteria. This suggests that compounds with similar structures could be explored for their antimicrobial properties, contributing to the development of new antibiotics A. Bogdanowicz et al., 2013.

Catalysis in Organic Synthesis : Pyridine derivatives are also pivotal in catalysis, as seen in the enantioselective bromoaminocyclization of unsaturated sulfonamides using amino-thiocarbamate catalysts. This process yields enantioenriched pyrrolidines, underscoring the role of similar compounds in facilitating stereoselective synthetic pathways, which is crucial for the pharmaceutical industry Ling Zhou et al., 2011.

Future Directions

The future directions for the study and application of “3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine” are not clear from the current literature .

properties

IUPAC Name

3-bromo-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-17(14,15)13-6-4-8(7-13)16-10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSLGOVMIYUSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

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